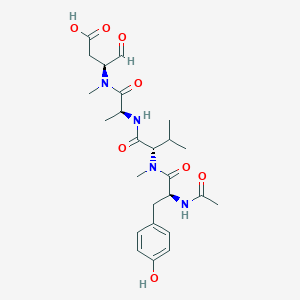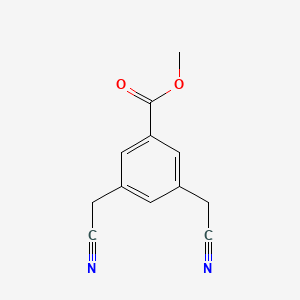
5-Hydroxy-florasulam
概要
説明
5-Hydroxy-florasulam is a derivative of florasulam, a triazolopyrimidine sulfonanilide herbicide. It is known for its post-emergence broadleaf weed control in cereals. The compound is characterized by its molecular formula C11H6F3N5O3S and a molecular weight of 345.255 g/mol . It is a primary degradation product of florasulam in soil .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-florasulam involves the hydroxylation of florasulam. Florasulam can be synthesized by modifying urea bridges based on sulfonylureas . The hydroxylation process typically involves the use of acidified acetone and purification through a graphitized carbon solid-phase extraction column .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of residues from soil using acidified acetone, followed by purification and concentration steps .
化学反応の分析
Types of Reactions: 5-Hydroxy-florasulam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different degradation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: Substitution reactions can occur at the hydroxyl or fluorine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and solvents like acetonitrile.
Major Products:
Oxidation: Various degradation products, including carboxylic acids.
Reduction: Simpler triazolopyrimidine derivatives.
Substitution: Substituted triazolopyrimidine compounds.
科学的研究の応用
5-Hydroxy-florasulam has several applications in scientific research:
Chemistry: Used as a model compound to study the degradation pathways of herbicides.
Biology: Investigated for its effects on plant physiology and metabolism.
Industry: Used in the formulation of herbicides for agricultural use.
作用機序
The mechanism of action of 5-Hydroxy-florasulam involves the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, this compound disrupts protein synthesis, leading to the death of susceptible plants . The molecular targets include the ALS enzyme and associated pathways involved in amino acid synthesis.
類似化合物との比較
Florasulam: The parent compound, also an ALS inhibitor.
Metosulam: Another triazolopyrimidine sulfonanilide herbicide.
Flumetsulam: Similar in structure and function, used for broadleaf weed control.
Cloransulam-methyl: A related compound with similar herbicidal properties.
Diclosulam: Another member of the triazolopyrimidine sulfonanilide group.
Uniqueness: 5-Hydroxy-florasulam is unique due to its specific hydroxylation, which affects its degradation pathway and environmental behavior. It has a very short soil half-life, making it environmentally favorable compared to some of its analogs .
特性
IUPAC Name |
N-(2,6-difluorophenyl)-8-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N5O3S/c12-5-2-1-3-6(13)8(5)18-23(21,22)10-16-9-7(14)4-15-11(20)19(9)17-10/h1-4,18H,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUFTKDDLWBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NN3C(=N2)C(=CNC3=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895114 | |
| Record name | N-(2,6-Difluorophenyl)-8-fluoro-5,6-dihydro-5-oxo-(1,2,4)triazolo(1,5-C)pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292085-54-2 | |
| Record name | 5-Hydroxy-florasulam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292085542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Difluorophenyl)-8-fluoro-5,6-dihydro-5-oxo-(1,2,4)triazolo(1,5-C)pyrimidine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-FLORASULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHX11BDW54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3257580.png)
![Methyl 6-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B3257591.png)




